6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two benzothiazole rings connected via a methylene bridge, with amino groups attached to each benzothiazole ring. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of 2-Aminobenzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Methylation: The 2-aminobenzothiazole is then methylated using formaldehyde and a reducing agent such as sodium borohydride to form the methylene bridge.
Coupling Reaction: The methylated product is coupled with another molecule of 2-aminobenzothiazole under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and methylation reactions.
Continuous Flow Reactors: For higher efficiency and consistency, continuous flow reactors may be employed, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation Products: Nitro derivatives of the benzothiazole rings.
Reduction Products: Amines with reduced functional groups.
Substitution Products: Halogenated or sulfonylated benzothiazole derivatives.
Scientific Research Applications
6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups and benzothiazole rings allow the compound to form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog with one benzothiazole ring.
6-Methyl-2-aminobenzothiazole: A methylated derivative with similar properties.
2-(4-Aminophenyl)benzothiazole: Contains an additional phenyl ring with an amino group.
Uniqueness
6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine is unique due to its dual benzothiazole structure connected by a methylene bridge, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-[(2-amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2/c16-14-18-10-3-1-9(7-13(10)21-14)5-8-2-4-12-11(6-8)19-15(17)20-12/h1-4,6-7H,5H2,(H2,16,18)(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAPJGCMWKTZFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC3=CC4=C(C=C3)SC(=N4)N)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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